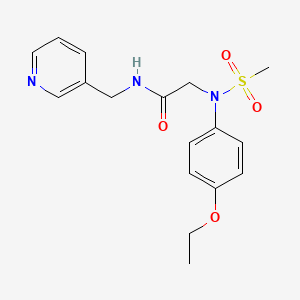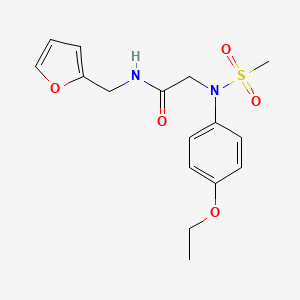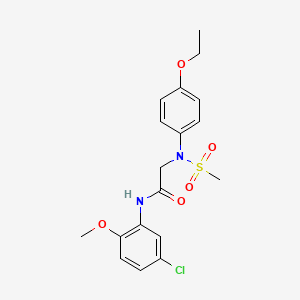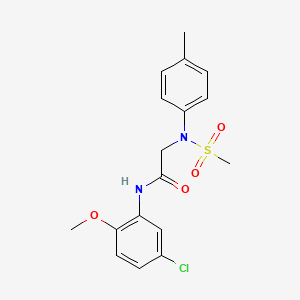![molecular formula C22H22N2O3S B3456711 N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456711.png)
N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMB belongs to the class of sulfonylurea derivatives, which are known for their hypoglycemic and insulinotropic effects.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the activation of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta cells. This leads to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion. This compound has also been shown to inhibit the activity of the NLRP3 inflammasome, a key mediator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, improvement of glucose uptake and utilization, inhibition of inflammation, and potential neuroprotective effects. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its potential therapeutic applications in the treatment of diabetes and other inflammatory conditions. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively low yield using current synthesis methods, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide, including the optimization of synthesis methods to increase yield and availability, further investigation of its potential therapeutic applications, and exploration of its anti-inflammatory and neuroprotective effects. Additionally, the development of this compound analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents for the treatment of diabetes and other inflammatory conditions.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes. This compound has been shown to stimulate insulin secretion from pancreatic beta cells, leading to improved glucose uptake and utilization. This compound has also been shown to increase glucose-stimulated insulin secretion in human islets and improve glucose tolerance in diabetic rodents. Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-8-10-18(11-9-17)16-23-22(25)19-12-14-20(15-13-19)24(2)28(26,27)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLXZRYWOYUZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3456636.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3456644.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3456651.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3456657.png)




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3456683.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456686.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3456700.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)

